Coe Comfort

Description

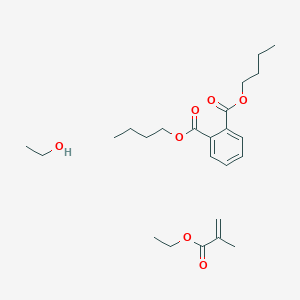

Structure

2D Structure

Properties

CAS No. |

146883-70-7 |

|---|---|

Molecular Formula |

C24H38O7 |

Molecular Weight |

438.6 g/mol |

IUPAC Name |

dibutyl benzene-1,2-dicarboxylate;ethanol;ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H22O4.C6H10O2.C2H6O/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2;1-4-8-6(7)5(2)3;1-2-3/h7-10H,3-6,11-12H2,1-2H3;2,4H2,1,3H3;3H,2H2,1H3 |

InChI Key |

GLCVZPNILYPNKB-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC.CCO.CCOC(=O)C(=C)C |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC.CCO.CCOC(=O)C(=C)C |

Synonyms |

Coe Comfort FITT FITT 1.5-1 FITT 2-1 FITT dental tissue conditioner Ivoseal Kerr Fitt |

Origin of Product |

United States |

Chemical Formulation Principles and Constituent Interactions

Polymeric Matrix System Characterization

The foundation of Coe Comfort's structure is its polymeric matrix, which is primarily composed of poly(ethyl methacrylate) (PEMA). umw.edu.plnih.gov PEMA is a hydrophobic synthetic acrylate (B77674) polymer chosen for its properties that are similar to the more common poly(methyl methacrylate) (PMMA), but with some distinct advantages for this application. wikipedia.org Notably, PEMA generates less heat during polymerization, a critical factor for in-mouth applications, and possesses a lower modulus of elasticity, contributing to its softer, more resilient texture. wikipedia.org

Tissue conditioners, in general, are formed from a mixture of a polymer powder and a liquid plasticizer. umw.edu.pl The polymer powder in these materials typically consists of PEMA or related copolymers. umw.edu.plnih.gov The choice of PEMA over other polymers like PMMA is also influenced by its lower glass transition temperature, which allows it to be softened more readily by plasticizers at oral temperatures. psu.edu The entanglement of these long-chain PEMA molecules upon mixing with the liquid component is what initiates the formation of a coherent gel structure. umw.edu.pl

Table 1: Polymeric Matrix Components in Tissue Conditioners

| Component | Chemical Name | Role | Key Properties |

|---|---|---|---|

| Primary Polymer | Poly(ethyl methacrylate) (PEMA) | Forms the structural backbone of the material. umw.edu.plnih.gov | Hydrophobic; lower heat of polymerization and modulus of elasticity compared to PMMA. wikipedia.org |

| Related Copolymers | Butyl/ethyl methacrylate (B99206) copolymers | Can be used to modify the properties of the polymeric matrix. nih.gov | Lower activation energies for gelation compared to PEMA. nih.gov |

Plasticizer Integration and Molecular Influence on Material Architecture

Plasticizers are a critical component of the this compound liquid, responsible for imparting the necessary softness and flexibility to the rigid PEMA polymer. umw.edu.plnih.gov These are typically low molecular weight aromatic esters. umw.edu.pl The liquid component of this compound contains benzyl (B1604629) benzoate (B1203000) as a plasticizer. gc.dental Other plasticizers commonly found in tissue conditioners include dibutyl phthalate (B1215562) (DBP) and butyl phthalyl butyl glycolate (B3277807) (BPBG). umw.edu.plnih.gov

The primary function of a plasticizer is to lower the glass transition temperature of the polymer. umw.edu.plresearchgate.net Plasticizer molecules interpose themselves between the PEMA polymer chains, reducing the intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, transitioning the material from a hard, glassy state to a soft, rubbery one at body temperature. psu.edunih.gov The concentration and type of plasticizer have a significant impact on the final properties of the tissue conditioner. silae.it Over time, the leaching of these plasticizers, along with the solvent, into the oral environment is a primary reason for the gradual hardening of the material. scope-journal.comresearchgate.net

Table 2: Common Plasticizers in Tissue Conditioners

| Plasticizer | Chemical Formula | Key Function |

|---|---|---|

| Benzyl Benzoate | C₁₄H₁₂O₂ | Primary plasticizer in this compound liquid. gc.dental |

| Dibutyl Phthalate (DBP) | C₁₆H₂₂O₄ | Commonly used plasticizer in dental materials. nih.govnih.govwikipedia.org |

| Butyl Phthalyl Butyl Glycolate (BPBG) | C₁₉H₂₆O₆ | Another ester-based plasticizer found in some tissue conditioners. nih.govnih.gov |

Solvent System Dynamics and Gelation Mechanisms

The liquid component of this compound contains ethyl alcohol (ethanol) which acts as a solvent and facilitates the gelation process. nih.govgc.dental When the PEMA powder is mixed with the liquid, the ethanol (B145695) swells the polymer beads, allowing the plasticizer to penetrate and soften the material. umw.edu.plnih.gov This process does not involve a true polymerization reaction in the traditional sense, but rather a physical process of polymer chain entanglement and solvation, resulting in the formation of a gel. umw.edu.pl

The gelation time is influenced by several factors, including the composition of the polymer, the type and amount of plasticizer, and the concentration of ethanol. nih.gov Studies have shown that a higher ethanol content can increase the plasticity and flexibility of the material immediately after gelation. umw.edu.pl However, ethanol is lost relatively quickly from the material into the oral cavity, which contributes to the material's hardening over time. umw.edu.plresearchgate.netcumhuriyet.edu.tr The rate of ethanol loss is highest in the initial hours after placement. umw.edu.pl Coe-Comfort has been noted to contain a lower alcohol content compared to some other tissue conditioners, which can affect its weight loss and elastic modulus. researchgate.net

Role of Minor Additive Components in Material Behavior

In addition to the primary polymer, plasticizer, and solvent, this compound contains minor additives that enhance its clinical performance. A key additive in this compound is zinc undecylenate. gc.dentaltdsc.comdentabelplus.comdarbydental.comtdsc.com This compound serves to minimize odor and, more importantly, provides an antifungal effect. gc.dentaldentabelplus.com The porous surface of tissue conditioners can be susceptible to colonization by microorganisms, particularly Candida albicans, which can lead to denture stomatitis. rjpn.orgmdpi.comnih.gov The inclusion of antifungal agents like zinc undecylenate helps to inhibit the growth of these fungi. dentabelplus.comscite.ai

Other additives may be incorporated into tissue conditioners to improve their properties. For instance, fillers like silica (B1680970) can be added to enhance water absorption and the strength of the material. scope-journal.com Some formulations may also include antimicrobial polymers or other antifungal agents like nystatin (B1677061) to further combat microbial colonization. scope-journal.commdpi.comscite.ainih.gov The safety data sheet for this compound liquid also lists peppermint oil, likely included as a flavoring or odor-masking agent. gc.dental

Table 3: Minor Additive Components and Their Functions

| Additive | Chemical Name/Type | Primary Role in this compound | General Role in Tissue Conditioners |

|---|---|---|---|

| Antifungal Agent | Zinc Undecylenate | Minimizes odor and fungal growth. gc.dentaldentabelplus.comdarbydental.com | Inhibition of Candida albicans and other fungi. scite.ainih.gov |

| Flavoring Agent | Peppermint Oil | Provides flavor/odor. gc.dental | Improves patient acceptance. |

| Fillers | Silica (not specified in this compound) | N/A | Improve water absorption and mechanical properties. scope-journal.com |

| Other Antifungals | Nystatin (not specified in this compound) | N/A | Broad-spectrum antifungal activity. mdpi.comscite.ainih.gov |

Rheological and Viscoelastic Characterization of Coe Comfort

Dynamic Viscoelastic Property Analysis (e.g., storage modulus, loss modulus, loss tangent)

The viscoelastic nature of Coe Comfort is characterized by its storage modulus (E'), representing the elastic component, and its loss modulus (E''), representing the viscous component. The ratio of these two, the loss tangent (tan δ), indicates the material's damping capacity or ability to dissipate energy.

Studies have shown that the viscoelastic properties of this compound change over time, particularly after immersion in water. In one in-vitro study, the storage modulus and loss modulus of this compound samples without a modeling plastic layer showed significant changes over a week. nih.gov However, the loss tangent was the only parameter that changed significantly in layered samples during the same period. nih.gov Another study found that for unlayered this compound samples, both E' and E'' changed significantly, while for layered samples, only the loss tangent showed a significant change over a week. nih.gov

The elastic behavior, as indicated by the storage modulus, of this compound has been noted to have a remarkable rate of change. nih.gov This is a key differentiator from other tissue conditioners like Visco-gel, which exhibits more stable viscose and elastic behavior over time. nih.gov The higher the loss tangent value, the greater the cushioning effect against masticatory forces. nih.gov

A comparative study provided specific E-modulus values for Coe-Comfort after immersion in Phosphate Buffered Saline (PBS), which can be considered as the storage modulus. These values demonstrate the material's change in stiffness over time.

Table 1: E-Modulus of this compound After Immersion in PBS

| Time | Mean E-Modulus (MPa) |

|---|---|

| Day 1 | 0.046 |

| Day 7 | 0.061 |

Data from a comparative quantitative in-vitro study evaluating the E-modulus of four tissue conditioner groups. uwc.ac.za

The dynamic viscoelastic properties of acrylic-based tissue conditioners like this compound are also sensitive to frequency changes, particularly at lower frequencies. nii.ac.jp This is in contrast to silicone-based liners, which tend to be more frequency-independent. nii.ac.jp

Time-Dependent Flow and Compliance Phenomena

The flow characteristics of this compound are crucial for its application as a functional impression material. An ideal material should flow readily to achieve maximum adaptation to the oral tissues. nih.gov Research indicates that this compound, particularly at 30 minutes after mixing, exhibits better flow and more plasticity compared to some other tissue conditioners like Viscogel. nih.gov This allows it to capture the fine details of the denture-bearing area.

Compliance, the inverse of stiffness, is another important time-dependent property. A study on the viscoelastic properties of various soft lining materials, including the acrylic-based Coe Soft, which has a similar composition to this compound, demonstrated that these materials exhibit time-dependent compliance. nih.gov This means their ability to deform under a constant load increases over time. This property is essential for a tissue conditioner to adapt to the changing contours of the healing oral mucosa.

Creep and Stress Relaxation Modalities

Creep is the tendency of a solid material to move slowly or deform permanently under the influence of persistent mechanical stresses. For a tissue conditioner, a certain amount of creep is desirable to allow for the gradual adaptation to the tissues. However, excessive creep can lead to a loss of dimensional stability.

Stress relaxation is the observed decrease in stress in response to a constant strain. This property is fundamental to the cushioning effect of soft liners, as it allows the material to dissipate forces over time, protecting the underlying tissues. nih.govnih.gov Acrylic-based soft liners have been shown to relax up to 80-90% of the applied stress within a short period (10-20 seconds). nih.gov This rapid stress relaxation contributes to their effectiveness in conditioning abused tissues. The viscoelastic nature of the oral mucosa is similar to that of soft acrylic liners, making them suitable for achieving a cushioning effect. nih.gov

Environmental Factors Affecting Viscoelastic Response (In Vitro)

The oral environment, with its constant presence of saliva and fluctuations in temperature, can significantly impact the viscoelastic properties of this compound.

Water Sorption and Solubility:

Water sorption can act as a plasticizer, potentially affecting the material's softness and resilience. nih.gov However, it can also lead to dimensional changes. researchgate.net Studies have shown that all materials except SR-Ivoseal exhibited shrinkage and weight loss during water storage. researchgate.net The greatest and most rapid weight loss was recorded for this compound. researchgate.net A positive linear relationship was found between the percentage changes in linear dimension and those in weight. researchgate.net

Temperature:

Temperature fluctuations in the oral cavity can also influence the rheological properties of tissue conditioners. Generally, an increase in temperature leads to a decrease in the moduli of dental composites, indicating a softening of the material. henryschein.com The viscoelastic properties of elastomeric impression materials are temperature-dependent, with storage modulus (G') values at 33°C being significantly higher than at 21°C. scispace.com This suggests that this compound would likely exhibit different flow and stiffness characteristics at oral temperature (around 37°C) compared to room temperature. The setting reaction of elastomeric materials is also sensitive to temperature changes, which can impact their clinical handling and performance. nih.gov

Material Degradation and Stability Mechanisms in Vitro Studies

Kinetics of Plasticizer Elution (In Vitro)

A critical aspect of Coe Comfort's material stability is the retention of its plasticizer, primarily composed of benzyl (B1604629) benzoate (B1203000). nih.gov The elution of this compound is a key factor in the material's hardening and loss of resiliency over time.

In situ studies have quantified the loss of plasticizer from this compound. One study revealed a 25% decrease in phthalate (B1215562) concentration from the baseline to day 3, a statistically significant change compared to other materials that experienced a 50% reduction in the same period. abstractarchives.com No significant further alteration in phthalate concentration was observed between days 3 and 7. abstractarchives.com This initial rapid release followed by a plateau suggests a diffusion-controlled mechanism. The majority of the plasticizer leaching occurs within the first few days of immersion. abstractarchives.com

Another study further detailed this process, showing that between 40% and 64% of the plasticizers in this compound leached out within 30 days of in vitro testing. The cumulative amount of leached plasticizer in this timeframe was measured to be between 128 mg/g and 253 mg/g. nih.gov This continuous, albeit slowing, elution of benzyl benzoate contributes to the gradual stiffening of the material, impacting its function as a soft liner.

Water Sorption and Solubility Characteristics (In Vitro)

The interaction of this compound with water is another crucial determinant of its stability, influencing both its dimensions and physical properties. In vitro studies have quantified the water sorption and solubility of this material, providing insights into its behavior in an aqueous oral environment.

One study found that this compound exhibited relatively low water sorption values, ranging from 2.23 ± 0.53% to 2.99 ± 0.49% over a 14-day period. nih.gov Notably, the water sorption did not show significant changes throughout this timeframe. nih.gov In terms of solubility, the same study reported values lower than 3.35 ± 0.70%, with no significant changes in solubility observed over the 14-day trial. nih.gov

Another investigation into the dimensional stability and weight changes of several tissue conditioners, including this compound, found that it exhibited shrinkage and weight loss during water storage. nih.gov This was attributed to the percentage of solubility being higher than the percentage of absorption. nih.gov A positive linear relationship was established between the percentage changes in linear dimension and weight. nih.gov

These findings suggest that while this compound does interact with water, its rates of sorption and solubility are relatively low and stable over a typical clinical service period for a temporary liner.

Interactive Data Table: Water Sorption and Solubility of this compound (14-Day In Vitro Study) nih.gov

| Time (days) | Mean Water Sorption (%) | Standard Deviation (WS) | Mean Solubility (%) | Standard Deviation (S) |

| 3 | 2.23 | 0.53 | < 3.35 | 0.70 |

| 5 | - | - | < 3.35 | 0.70 |

| 7 | - | - | < 3.35 | 0.70 |

| 14 | 2.99 | 0.49 | < 3.35 | 0.70 |

Note: Specific mean values for solubility at each time point were not provided in the source, only that they were lower than 3.35 ± 0.70%.

Post-Polymerization Alterations and Material Aging Effects (In Vitro)

Following its initial polymerization, this compound undergoes a series of changes, collectively termed aging, which alter its physical and mechanical properties. These alterations are primarily driven by the aforementioned plasticizer elution and water sorption.

A key indicator of aging in soft liners is an increase in hardness. In situ studies have demonstrated that all tissue conditioners, including this compound, exhibit an increase in hardness over time, with the most significant changes occurring within the first three days. abstractarchives.com The quantity of plasticizer was found to be inversely related to the hardness of the material. abstractarchives.com Specifically for this compound, it was observed to be softer at baseline and on days 3 and 7 compared to other tissue conditioners like Dura Conditioner and Softone. abstractarchives.com

Thermocycling, an in vitro method to simulate temperature fluctuations in the oral cavity, is a common technique to accelerate the aging process. Studies have shown that such aging processes can significantly affect the physical properties of soft denture liners. nih.govmdpi.comnih.gov For this compound, while thermocycling did not significantly affect its tear strength, the underlying processes of plasticizer loss and water interaction contribute to a gradual increase in hardness and a reduction in its cushioning effect over time. nih.gov

Development of Surface Roughness Over Time (In Vitro)

The surface texture of a denture liner is critical for patient comfort and hygiene. An increase in surface roughness can lead to plaque accumulation and staining. In vitro studies evaluating the surface roughness of this compound have shown its susceptibility to change over time, particularly when immersed in aqueous solutions.

One study investigated the influence of immersion time in artificial saliva on the surface roughness of stone models created from various tissue conditioners. bvsalud.org The results indicated that the retention period of the tissue conditioner in the oral cavity was a major influencing factor on the surface roughness of the subsequent stone model. bvsalud.org Specifically for this compound, a higher mean surface roughness value of the stone model was observed with statistical significance as the immersion time changed, compared to other materials like Soft-Liner and Visco-Gel. bvsalud.org This suggests that changes in the surface of this compound itself are transferred to the impression.

Another study highlighted that the surface roughness of tissue conditioners can be influenced by cleansing and disinfecting solutions. nih.gov While this particular study did not focus solely on this compound, it underscores the principle that external factors can contribute to the degradation of the material's surface over its clinical lifespan.

Tear Strength Degradation under Simulated Conditions (In Vitro)

Tear strength is a crucial mechanical property for a soft denture liner, as it reflects the material's ability to resist tearing during function and removal of the denture. In vitro studies have evaluated the tear strength of this compound, particularly in response to simulated aging.

A study utilizing thermocycling to simulate aging found that this compound had a relatively low initial tear strength compared to other soft lining materials. nih.govnih.gov Before thermocycling, the tear strength of this compound was measured at 0.46 ± 0.10 N. nih.govnih.govresearchgate.net After 3000 cycles of thermocycling, the tear strength value was 0.42 ± 0.08 N. nih.govnih.govresearchgate.net Although there was a slight decrease, the study concluded that the tear strength of this compound was not significantly affected by the 3000 cycles of thermocycling. nih.gov This suggests that while the material may harden due to plasticizer loss, its resistance to tearing remains relatively stable under these simulated aging conditions.

Interactive Data Table: Tear Strength of this compound Before and After Thermocycling nih.govnih.govresearchgate.net

| Condition | Mean Tear Strength (N) | Standard Deviation |

| Before Thermocycling | 0.46 | 0.10 |

| After 1000 Cycles | - | - |

| After 3000 Cycles | 0.42 | 0.08 |

Note: Data for the 1000 cycles group was not explicitly provided in the referenced texts.

Surface Topography and Microbial Adhesion Studies in Vitro

Surface Morphological Analysis via Microscopy

The surface topography of Coe Comfort has been extensively analyzed using various microscopic techniques, including Scanning Electron Microscopy (SEM), Optical Microscopy (OM), and Optical Coherence Tomography (OCT). researchgate.netscielo.org.mxresearchgate.net These studies consistently reveal that, when newly prepared, this compound presents a predominantly even, smooth, and non-porous surface. scielo.org.mxscielo.org.mx

One study using SEM and OM observed that at 24 hours, the surface of this compound was predominantly even with an absence of porosities. scielo.org.mxscielo.org.mx Another investigation utilizing SEM to compare different impression materials noted that the stone cast produced from a this compound impression had a higher surface roughness compared to those made from poly (vinyl siloxane) (PVS) or zinc oxide eugenol (B1671780) (ZOE) paste. scirp.orgresearchgate.net This increased roughness was attributed to the loss of plasticizer and ethyl alcohol, as well as water absorption by the material over 24 hours. scirp.org

Over time, the surface integrity of untreated this compound can deteriorate. researchgate.net SEM analysis in one study showed that the surface integrity had worsened by the end of the first week of use. researchgate.net In contrast, Optical Coherence Tomography (OCT) imaging of this compound samples showed no significant differences between clean samples and those inoculated with Candida albicans, suggesting the technique can visualize the material without altering its structure. researchgate.networldscientific.comworldscientific.com SEM analysis of this compound modified with zinc oxide nanoparticles revealed poly(methyl methacrylate) (PEMA) particles approximately 40-50 µm in diameter, with small porosities observed in the matrix of the control group. chula.ac.th

Quantitative and Qualitative Assessment of Microbial Adhesion (e.g., Candida albicans) (In Vitro)

The relatively smooth surface of this compound has been shown to correlate with lower adherence of microorganisms like Candida albicans when compared to more irregular materials. scielo.org.mxscielo.org.mx Studies have employed both qualitative and quantitative methods to assess this phenomenon.

Qualitative assessments using SEM have described the adhesion of budding yeast and the formation of hyphae on the surface of this compound. researchgate.netscielo.org.mx After 24 hours of in vitro inoculation, yeasts measuring 3 to 3.5 μm in diameter were observed in a budding state. scielo.org.mxscielo.org.mx After 72 hours, yeasts of 3.5 to 4 μm were seen, also in a budding state. scielo.org.mxscielo.org.mx

Quantitative analyses have been performed by counting adhered yeast cells per square millimeter. One study provided specific counts at different time intervals, demonstrating a gradual increase in yeast adhesion over time. researchgate.netscielo.org.mxscielo.org.mx Another study utilized the XTT assay to measure microbial adhesion and biofilm formation, finding that for C. glabrata adhesion, this compound showed intermediate absorbance values compared to other tested materials. cdmf.org.bramjdent.com Similarly, for methicillin-resistant Staphylococcus aureus (MRSA) adhesion, this compound had absorbance values comparable to some other liners but lower than materials with the highest roughness. cdmf.org.bramjdent.com The presence of saliva was found to generally decrease the adhesion and biofilm formation of both C. glabrata and MRSA on this compound. cdmf.org.bramjdent.com

A study using Optical Coherence Tomography (OCT) quantified fungal presence by counting white pixels in images after applying an Otsu threshold. The results showed a negligible difference in pixel count between the initial clean Coe-Comfort sample and the contaminated one, indicating minimal fungal growth. worldscientific.com

| Time Interval | Adhered Candida albicans per mm² (Mean ± SD) |

|---|---|

| 24 hours | 9.0 ± 3.6 |

| 72 hours | 9.0 ± 3.6 |

| 168 hours | 30.0 ± 2.0 |

Data sourced from a comparative in vitro study on tissue conditioners. researchgate.net

Impact of Surface Modifications on Microbial Biofilm Formation (In Vitro)

To mitigate microbial colonization, various modifications to this compound have been investigated in vitro, primarily involving the incorporation of antifungal agents or the application of surface coatings. These modifications aim to inhibit the formation of biofilms, which are structured communities of microorganisms resistant to antimicrobial agents. springermedizin.de

The application of a surface coating agent has been shown to significantly preserve the surface integrity of this compound, which remained intact for up to three weeks, in contrast to uncoated samples that deteriorated within the first week. researchgate.net

Incorporating natural antimicrobial compounds has been a significant area of research.

Melaleuca alternifolia (Tea Tree) Oil : Mixing this compound with 1 mL of 20% Melaleuca alternifolia oil resulted in the total inhibition of Candida albicans in an in vitro study. researchgate.net

Lemongrass Essential Oil : The addition of lemongrass essential oil at a concentration of 0.25% (v/v) or higher led to the complete inhibition of both reference and clinical strains of C. albicans. jcdr.net

Ocimum gratissimum Essential Oil : Incorporating this essential oil was effective in inhibiting C. albicans biofilm formation in a dose-dependent manner on days 1 and 3 post-inoculation. nih.gov

Cnidium officinale Extract : The addition of this extract to this compound demonstrated significant antifungal efficacy against C. albicans without affecting the material's surface characteristics or biocompatibility. mdpi.com

In addition to essential oils, other substances have been tested.

Zinc Oxide Nanoparticles (ZnOnps) : Incorporating 15 wt% of ZnOnps into this compound significantly reduced the number of C. albicans cells for up to 14 days. chula.ac.th SEM analysis confirmed the distribution of ZnOnps throughout the material's matrix. chula.ac.th

Polyhexamethylene guanidine (B92328) hydrochloride (PHMGH) : Immersion of this compound in a low-concentration PHMGH solution for 10 minutes resulted in the total elimination of a mature C. albicans biofilm. nih.gov

Nystatin (B1677061) : The antifungal drug nystatin has been incorporated into this compound as a positive control in several studies to compare the efficacy of other agents, such as lemongrass oil and Melaleuca alternifolia oil. researchgate.netjcdr.net

| Modification Agent | Observed In Vitro Effect on Biofilm | Source |

|---|---|---|

| Surface Coating Agent | Maintained surface integrity; prevented deterioration. | researchgate.net |

| Melaleuca alternifolia Oil (20%) | Total inhibition of Candida albicans. | researchgate.net |

| Lemongrass Essential Oil (≥0.25% v/v) | Complete inhibition of Candida albicans. | jcdr.net |

| Ocimum gratissimum Oil (1% & 2%) | Inhibited C. albicans biofilm formation (days 1 & 3). | nih.gov |

| Zinc Oxide Nanoparticles (15 wt%) | Significantly reduced C. albicans for up to 14 days. | chula.ac.th |

| PHMGH Solution Immersion | Total elimination of mature C. albicans biofilm. | nih.gov |

| Cnidium officinale Extract | Exhibited antimicrobial efficacy against C. albicans. | mdpi.com |

Strategies for Material Modification and Enhancement in Vitro Research

Incorporation of Bioactive Compounds: Methodologies and Their Effects on Material Properties

The primary method for incorporating bioactive compounds into Coe Comfort™ involves mixing the agent, often in liquid or powdered form, with the liquid component of the tissue conditioner before it is mixed with the polymer powder. This ensures a homogenous distribution of the additive throughout the material matrix. The effects of such modifications on the physical and mechanical properties of this compound™ have been a key area of investigation.

Essential Oils:

Several studies have explored the incorporation of essential oils into this compound™ to leverage their inherent antimicrobial properties.

Lemongrass Essential Oil: The addition of lemongrass essential oil has been shown to impart potent antifungal activity to this compound™. mdpi.comnih.gov Research indicates that a concentration of 1.77% (w/w) of lemongrass essential oil does not significantly affect the tensile bond strength (TBS) compared to the unmodified material. gc.dentalmdpi.com However, at higher concentrations of 3.56% and 7.17% (w/w), a significant decrease in TBS is observed. gc.dentalmdpi.com In terms of hardness, Coe-Comfort™ with 1.77% (w/w) lemongrass oil showed no significant difference in Shore A hardness up to 7 days compared to the control group. mdpi.com

Litsea Cubeba Essential Oil (LCEO): The incorporation of LCEO into this compound™ has been evaluated for its antimicrobial efficacy and impact on material properties. Studies have shown that the addition of LCEO can reduce the surface hardness of this compound™ in a dose-dependent manner. nih.govkoreascience.kr Despite this softening effect, the material's hardness remained within the acceptable limits set by ISO 10139-1. nih.gov

Ocimum Gratissimum Essential Oil: When incorporated into Coe-Comfort™, Ocimum gratissimum essential oil at 1% and 2% (v/v) concentrations was found to significantly increase the tensile bond strength on day 1 compared to the unmodified control. researchgate.net However, this effect was not sustained, with no significant differences observed after 7 days. researchgate.net

Melaleuca Alternifolia (Tea Tree) Oil: In vitro studies have demonstrated that mixing Melaleuca alternifolia oil with Coe-Comfort™ results in total inhibition of Candida albicans. nih.gov

Antimicrobial Agents:

Nystatin (B1677061): A commonly used antifungal agent, nystatin has been incorporated into this compound™ to combat denture stomatitis. The addition of nystatin has been found to decrease the tensile bond strength of the material. mdpi.com Similar to lemongrass oil, the Shore A hardness of nystatin-modified this compound™ was not significantly different from the unmodified material at up to 7 days of testing. mdpi.comresearchgate.net

Silver Nanoparticles (AgNPs) and Silver-Zeolite: The incorporation of silver-containing compounds has been investigated for broad-spectrum antimicrobial activity. While much of the research has been on tissue conditioners in general, studies have shown that silver nanoparticles can provide bactericidal effects against Staphylococcus aureus and Streptococcus mutans at 0.1% concentration and fungicidal effects against C. albicans at 0.5% in a soft liner matrix. researchgate.net The addition of silver-zeolite to tissue conditioners has also been shown to impart a prolonged antimicrobial effect.

Interactive Data Table: Effect of Bioactive Compounds on Mechanical Properties of this compound™

| Bioactive Compound | Concentration | Effect on Tensile Bond Strength (TBS) | Effect on Shore A Hardness | Reference |

| Lemongrass Essential Oil | 1.77% (w/w) | No significant difference compared to control. | No significant difference up to 7 days. | gc.dentalmdpi.com |

| Lemongrass Essential Oil | 3.56% & 7.17% (w/w) | Significantly lower than control. | Not specified in detail, but higher concentrations led to lower hardness. | gc.dentalmdpi.comresearchgate.net |

| Litsea Cubeba Essential Oil | 5% - 30% (v/v) | Not specified. | Reduced surface hardness in a dose-dependent manner. | nih.govkoreascience.kr |

| Ocimum Gratissimum E.O. | 1% & 2% (v/v) | Significant increase on day 1, no significant difference by day 7. | Not specified. | researchgate.net |

| Nystatin | Not specified | Statistically significant decrease. | No significant difference up to 7 days. | mdpi.comresearchgate.net |

Modulation of Viscoelastic Characteristics via Additive Integration (In Vitro)

The viscoelastic properties of tissue conditioners are critical to their function in distributing stresses and conditioning abused tissues. While data on the specific modulation of this compound's viscoelastic properties with bioactive additives is limited, some studies provide insights.

One study investigated the effect of incorporating silver-zeolite (SZ) on the dynamic viscoelastic properties of several tissue conditioners, including one designated as 'TC' which, based on the materials list of a related study by the same authors, is likely Shofu Tissue Conditioner, but the study also lists this compound as a tested material. researchgate.net For the 'TC' material, the complex modulus and loss tangent values were not significantly different among specimens containing 0, 2, 5, and 10 wt.% of SZ. researchgate.net This suggests that for some tissue conditioners, the incorporation of certain antimicrobial agents may not adversely affect their inherent dynamic viscoelastic properties. researchgate.net

Another study evaluated the hardness of Coe-Soft (a different product but from the same manufacturer and sometimes discussed in similar contexts) after the addition of antifungal agents like fluconazole, clotrimazole, and neem. The results showed an increase in hardness values with the addition of these agents. While hardness is a mechanical property, it is related to the material's viscoelastic nature, with an increase in hardness suggesting a shift towards more elastic and less viscous behavior.

A separate investigation into the viscoelastic properties of unmodified this compound™ when relined to modeling plastics showed that the storage modulus (E'), loss modulus (E''), and loss tangent (tan δ) were affected by this layering. gc.dental This indicates that the viscoelastic behavior of this compound™ can be influenced by its interaction with other materials, and by extension, likely by the incorporation of additives directly into its matrix.

Interactive Data Table: Effect of Silver-Zeolite (SZ) on Viscoelastic Properties of a Tissue Conditioner (TC)

| Material | SZ Concentration (wt.%) | Complex Modulus (E*) | Loss Tangent (tan δ) | Reference |

| TC | 0 | Not significantly different | Not significantly different | researchgate.net |

| TC | 2 | Not significantly different | Not significantly different | researchgate.net |

| TC | 5 | Not significantly different | Not significantly different | researchgate.net |

| TC | 10 | Not significantly different | Not significantly different | researchgate.net |

Alteration of In Vitro Microbial Adhesion and Growth through Material Modification

A primary driver for modifying this compound™ is to reduce microbial colonization, particularly by Candida albicans, a key pathogen in denture stomatitis.

Lemongrass Essential Oil: this compound™ supplemented with at least 0.25% (v/v) of lemongrass essential oil has demonstrated potent in vitro anti-Candida efficacy, completely inhibiting both reference and clinical isolates of C. albicans. mdpi.comnih.gov

Litsea Cubeba Essential Oil (LCEO): When incorporated into this compound™, LCEO at a concentration of 10% v/v was able to inhibit the growth of C. albicans, and at 30% v/v, it inhibited Streptococcus mutans. nih.gov

Ocimum Gratissimum Essential Oil: This essential oil incorporated into Coe-Comfort™ showed effective inhibition of biofilm formation by C. albicans and S. mutans in a dose-dependent manner on days 1 and 3 of incubation. researchgate.net

Melaleuca Alternifolia (Tea Tree) Oil: The addition of Melaleuca alternifolia oil to Coe-Comfort™ has been shown to result in the total inhibition of C. albicans in vitro. nih.gov

Nystatin: The incorporation of nystatin into this compound™ has been shown to provide antifungal activity against C. albicans.

Silver Nanoparticles (AgNPs) and Silver-Zeolite: Tissue conditioners modified with silver nanoparticles have shown a minimal bactericidal effect against S. aureus and S. mutans at 0.1% concentration and a minimal fungicidal concentration against C. albicans at 0.5%. Silver-zeolite has also been demonstrated to impart antimicrobial effects against C. albicans and other bacteria.

Cnidium Officinale Extract: A denture-lining material based on Coe-Comfort™ containing Cnidium officinale extract exhibited significant antifungal efficacy against C. albicans.

Interactive Data Table: Antimicrobial Efficacy of Modified this compound™ In Vitro

| Bioactive Compound | Target Microorganism | Effective Concentration | Outcome | Reference |

| Lemongrass Essential Oil | Candida albicans | ≥ 0.25% (v/v) | Complete inhibition. | mdpi.comnih.gov |

| Litsea Cubeba Essential Oil | Candida albicans | 10% (v/v) | Inhibition of growth. | nih.gov |

| Litsea Cubeba Essential Oil | Streptococcus mutans | 30% (v/v) | Inhibition of growth. | nih.gov |

| Ocimum Gratissimum E.O. | C. albicans & S. mutans | 1% & 2% (v/v) | Inhibition of biofilm formation. | researchgate.net |

| Melaleuca Alternifolia Oil | Candida albicans | 20% (v/v) | Total inhibition. | nih.gov |

| Nystatin | Candida albicans | 30% oral suspension | Antifungal activity observed. | |

| Silver Nanoparticles | S. aureus & S. mutans | 0.1% | Minimal bactericidal effect. | |

| Silver Nanoparticles | Candida albicans | 0.5% | Minimal fungicidal effect. | |

| Cnidium Officinale Extract | Candida albicans | 200-600 μg/mL | Significant antifungal efficacy. |

Influence of Material Modification on In Vitro Cellular Responses

The biocompatibility of modified this compound™ is a critical consideration, as any incorporated additive should not induce a cytotoxic response in the oral tissues.

Litsea Cubeba Essential Oil (LCEO): In a study evaluating the cytotoxicity of this compound™ modified with LCEO, extracts from the material containing 10% and 30% v/v LCEO were tested on a human gingival fibroblast cell line. koreascience.krnih.gov The results showed no significant difference in cell viability compared to the control group (unmodified this compound™). koreascience.krnih.gov

Unmodified this compound™: It is important to note that some studies have shown that unmodified this compound™ itself can exhibit some level of cytotoxicity. In one study, this compound™ was found to be cytotoxic to L929 mouse fibroblasts and particularly to RAW 264.7 macrophages in direct contact tests. After 48 hours of direct contact, the lowest percentages of cell viability for L929 cells were obtained with Durabase Soft and this compound™. Another study also showed that this compound™ exhibited the least metabolic response by L929 cells after 48 hours in culture, which was attributed to the leaching of plasticizer and ethyl alcohol components.

Cnidium Officinale Extract: The incorporation of Cnidium officinale extract into a Coe-Comfort™ based liner showed no significant difference in biocompatibility compared to the control group.

Interactive Data Table: In Vitro Cellular Response to Modified this compound™

| Modification | Cell Line | Assay | Outcome | Reference |

| 10% & 30% (v/v) Litsea Cubeba E.O. | Human Gingival Fibroblasts | Cell Viability | No significant difference compared to control. | koreascience.krnih.gov |

| Unmodified this compound™ | L929 Mouse Fibroblasts | Cell Viability (Direct Contact) | Low percentage of cell viability after 48 hours. | |

| Unmodified this compound™ | RAW 264.7 Macrophages | Cell Viability (Direct Contact) | Cytotoxic. | |

| Cnidium Officinale Extract | Not specified | Biocompatibility | No significant difference compared to control. |

Advanced Characterization Techniques and Research Methodologies Applied to Coe Comfort

Spectrophotometric and Chromatographic Analysis of Material Constituents and Eluates

Spectrophotometric and chromatographic techniques are pivotal in identifying and quantifying the chemical constituents of Coe Comfort and the substances that leach from it into an aqueous environment.

High-Performance Liquid Chromatography (HPLC) has been employed to analyze the eluates from this compound. nih.govresearchgate.net Studies using HPLC have successfully quantified the amount of residual monomers and plasticizers that diffuse out of the material. researchgate.netresearchgate.net One of the primary components identified as leaching from this compound is the plasticizer, which can include aromatic esters. nih.govnii.ac.jp For instance, research has monitored the loss of plasticizer from this compound, with one study noting it recorded the highest level of plasticizer leaching among several tested materials. nih.gov The liquid component of this compound contains benzyl (B1604629) benzoate (B1203000) and ethanol (B145695). medicaljournalssweden.sejournal-imab-bg.org The leaching of these components, particularly ethyl alcohol and the low-molecular-weight plasticizer, contributes to changes in the material's properties over time. nii.ac.jpresearchgate.net

Raman Spectroscopy has also been utilized to analyze the chemical composition of this compound, especially when modified with other substances. In one study, Raman spectra confirmed the presence of citral (B94496) bands from lemongrass essential oil incorporated into Coe-Comfort, verifying the long-lasting presence of the additive at both 2 hours and 14 days. nih.govresearchgate.net Fourier Transform Infrared (FTIR) spectrometry is another technique used to analyze the concentration of plasticizers like phthalates within the material over time. abstractarchives.com

Microscopic Characterization Techniques (e.g., Optical Microscopy, Scanning Electron Microscopy)

The microstructure and surface topography of this compound have been visualized using various microscopic techniques, providing insights into its physical integrity and interaction with biological entities.

Optical Microscopy (OM) has been used to assess the surface of this compound and to quantify the adhesion of microorganisms like Candida albicans. scielo.org.mxscielo.org.mx In one study, optical microscopy revealed a relatively even surface on this compound, which corresponded with lower yeast adhesion compared to other materials. scielo.org.mxscielo.org.mx Another innovative technique, Optical Coherence Tomography (OCT), has been proposed to visualize biofilm formation on reline resins like Coe-Comfort in a non-destructive manner. dntb.gov.uaworldscientific.com Studies using OCT have noted that Coe-Comfort samples showed no significant differences in light scattering between clean and inoculated samples, suggesting it is a viable technique for such analysis. dntb.gov.uaworldscientific.comresearchgate.net

Scanning Electron Microscopy (SEM) is widely used to examine the surface integrity and qualitative changes of this compound over time. scielo.org.mxscielo.org.mxnih.gov SEM analysis has shown that the surface of uncoated this compound can deteriorate within the first week of use. nih.gov In studies of microbial adherence, SEM has been used to observe the morphology of Candida albicans on the material's surface, revealing details of yeast budding and hyphae formation. scielo.org.mxscielo.org.mx It has also been used to evaluate the surface of this compound after being coated with protective agents, showing that coatings can help maintain surface integrity for longer periods. nih.govijoprd.com

Mechanical Testing Protocols (e.g., Shore A hardness measurement, tensile strength, dynamic mechanical analysis)

A comprehensive suite of mechanical tests has been applied to this compound to characterize its viscoelastic properties, which are crucial for its function as a tissue conditioner.

Shore A Hardness is a key parameter used to evaluate the softness of this compound. abstractarchives.commdpi.com The hardness is typically measured with a durometer at various time intervals to assess changes as the material ages. nih.govresearchgate.netnih.govmdpi.com Studies have shown that the Shore A hardness of this compound increases over time, which is often correlated with the loss of plasticizer. abstractarchives.comnih.gov For example, one in situ study found that the hardness of Coe-Comfort was lower at baseline and at days 3 and 7 compared to other conditioners. abstractarchives.com Another study reported mean Shore A hardness values for a control group of this compound at 85.1 after 4 weeks. nih.gov

Tensile Strength and Tensile Bond Strength (TBS) are measured to determine the material's resistance to tearing and its adhesion to denture base resins. nih.govnih.gov A universal testing machine is commonly used for these measurements. nih.govresearchgate.netabstractarchives.com Research has shown that modifications, such as the addition of essential oils, can affect the TBS. For instance, incorporating lemongrass essential oil at a 1.77% (w/w) concentration into Coe-Comfort resulted in acceptable TBS, while higher concentrations led to a significant decrease. nih.gov

Dynamic Mechanical Analysis (DMA) provides detailed information about the viscoelastic properties of this compound, such as the shear storage modulus (G'), shear loss modulus (G''), and loss tangent (tan δ). nih.govumw.edu.pl These properties are influenced by factors like the polymer's molecular weight, plasticizer type, and ethanol content. umw.edu.pl DMA studies have revealed that the dynamic viscoelasticity of this compound changes significantly over time, with rapid changes often observed on the first day after immersion in water. nih.gov These changes are linked to the leaching of plasticizers and the absorption of water. nih.govumw.edu.pl

Table 1: Selected Mechanical Properties of this compound from Research Studies

| Mechanical Property | Test Condition | Result | Source(s) |

|---|---|---|---|

| Shore A Hardness | 4 weeks post-insertion (uncoated control) | 85.1 (± 4.2) | nih.gov |

| Shore A Hardness | 2 hours (control) | ~28 | mdpi.com |

| Shore A Hardness | 7 days (control) | ~45 | mdpi.com |

| Tensile Bond Strength | Unmodified Coe-Comfort | Showed no significant difference compared to 1.77% lemongrass oil group | abstractarchives.com |

| Tensile Bond Strength | With ≥3.56% lemongrass oil | Statistically significant decrease in TBS | nih.gov |

| Dynamic Viscoelasticity | Day 1 in water | Rapid changes observed | nih.gov |

| Phthalate (B1215562) Concentration & Hardness | Over 14 days | Inverse relationship; 59-74% of hardness variability explained by phthalate concentration | abstractarchives.com |

Quantitative Determination of Leached Components (e.g., plasticizer concentration)

The quantification of components leaching from this compound is critical for understanding the material's long-term stability and biocompatibility.

The primary method for quantitatively determining leached components is High-Performance Liquid Chromatography (HPLC) . nih.govqmul.ac.uk Studies have used HPLC to measure the concentration of plasticizers, such as phthalates and benzyl benzoate, and ethyl alcohol that elute from this compound into storage media like distilled water or artificial saliva. nih.govresearchgate.netnii.ac.jpresearchgate.net

Research has shown that a significant amount of plasticizer can leach from this compound. One study reported that this compound recorded the highest level of plasticizer leaching among five tested tissue conditioners. nih.gov Another investigation found that between 40% and 64% of the plasticizers present in materials like Coe-Comfort leached out within 30 days, with cumulative amounts ranging from 128 mg g⁻¹ to 253 mg g⁻¹. nih.gov The loss of these components, particularly ethyl alcohol, is often rapid within the first 24 hours of immersion in water. nii.ac.jp An in situ study using Fourier Transform Infrared (FTIR) spectrometry found that Coe-Comfort showed a 25% decrease in phthalate concentration from baseline to day 3. abstractarchives.com

Table 2: Quantitative Findings on Leached Components from this compound

| Leached Component | Analytical Method | Finding | Source(s) |

|---|---|---|---|

| Plasticizer | HPLC | Highest level of leaching among 5 conditioners studied. | nih.gov |

| Plasticizer | Not Specified | 40% to 64% leached out within 30 days. | nih.gov |

| Plasticizer (cumulative) | Not Specified | 128 mg g⁻¹ to 253 mg g⁻¹ leached out in 30 days. | nih.gov |

| Phthalate | FTIR Spectrometry | 25% decrease in concentration from baseline to day 3. | abstractarchives.com |

| Ethyl Alcohol & Plasticizer | Weight Loss Analysis | Significant weight loss due to leaching, especially in the first 24 hours. | nii.ac.jp |

Statistical Inference and Data Modeling in Material Science Research

Statistical analysis is integral to interpreting the data obtained from the characterization of this compound, allowing for meaningful comparisons and the identification of significant trends.

Commonly used statistical tests include Analysis of Variance (ANOVA) , often followed by post-hoc tests like the Tukey HSD (Honestly Significant Difference) multiple comparison test or the Bonferroni test , to compare mean values between different groups or over time. medicaljournalssweden.senih.govresearchgate.netabstractarchives.comscielo.org.mxmdpi.com For instance, two-way repeated measures ANOVA has been used to analyze Shore A hardness data collected at multiple time points. nih.govresearchgate.netmdpi.com One-way ANOVA is frequently applied to compare tensile bond strength among different material formulations. nih.govmdpi.comabstractarchives.com

Current Research Gaps and Future Directions in Coe Comfort Studies

Comprehensive Elucidation of Long-Term In Vitro Degradation Pathways

A primary research gap is the full characterization of the long-term in vitro degradation of Coe Comfort. The principal mechanism of degradation is the leaching of soluble components, primarily plasticizers (such as phthalates) and ethanol (B145695), into the aqueous environment. thejcdp.comresearchgate.net This process is accompanied by the absorption of water, leading to significant changes in the material's physical and mechanical properties over time. mdpi.com

In vitro studies consistently demonstrate that as these components leach out, the material hardens, losing the resiliency that is critical for its function as a tissue conditioner. An in situ study evaluating this compound and other conditioners found that the most significant changes in plasticizer concentration and hardness occur within the first three days of use. researchgate.net Specifically, this compound exhibited a 25% decrease in phthalate (B1215562) concentration after three days. researchgate.net This loss of plasticizer is inversely correlated with an increase in hardness; research has shown that 59% to 74% of the variability in the material's hardness can be explained by the concentration of phthalate. researchgate.net

Detailed research findings from comparative in vitro studies quantify these changes. Over time, properties such as the elastic modulus (E-modulus) and the force required to compress the material increase, indicating stiffening, while water sorption and solubility also impact its stability.

| Time Point | Shore A Hardness (Mean) | Phthalate Concentration (% Decrease from Baseline) |

|---|---|---|

| Baseline | ~15 | 0% |

| 3 Days | ~25 | 25% |

| 7 Days | ~30 | >25% |

| 14 Days | ~40 | Not specified |

Data synthesized from in situ degradation studies. researchgate.net

| Property | Day 1 | Day 7 |

|---|---|---|

| E-Modulus (MPa) | 0.046 | 0.061 |

| Force (N) | 1.688 | 2.312 |

Data from a comparative in vitro study immersing samples in Phosphate Buffered Saline (PBS).

Future research must focus on more comprehensive, long-term in vitro studies that extend beyond the typical 14-day clinical window to fully map the degradation curve. These studies should employ advanced analytical techniques to identify and quantify the full range of leachable components and their degradation byproducts, providing a more complete picture of the material's chemical evolution in a simulated oral environment.

Advanced Computational Modeling of Material-Environment Interactions

A significant gap exists in the application of advanced computational modeling to predict the degradation and mechanical behavior of this compound. Current research relies heavily on physical in vitro testing, which can be time-consuming. Computational methods such as Finite Element Analysis (FEA) and Molecular Dynamics (MD) simulations offer powerful tools to explore these processes at macroscopic and atomic levels, respectively.

FEA has been effectively used to evaluate stress distribution in dentures fitted with soft liners, providing insights into how these materials mediate occlusal forces on the underlying oral tissues. nih.govprosthodontics.or.idprosthodontics.or.id Such models can simulate how changes in the material's modulus of elasticity—a direct consequence of plasticizer leaching—affect its cushioning performance over time. nih.govprosthodontics.or.id

At a more fundamental level, MD simulations are being used to understand the degradation mechanisms of acrylic polymers. mdpi.com These simulations can model chemical processes like covalent bond scission and cross-linking, as well as the physical absorption and diffusion of molecules that act as plasticizers. acs.orgnih.gov By simulating the interactions between poly(ethyl methacrylate) chains, plasticizers, water, and salivary enzymes, researchers could predict leaching rates and the resulting changes in material properties without extensive physical experimentation. acs.orgresearchgate.net Future work should focus on developing and validating multi-scale models specific to this compound's formulation to accelerate the development of more durable materials.

Development of Novel In Vitro Models for Simulating Oral Cavity Dynamics

Traditional in vitro testing of tissue conditioners often involves static immersion in artificial saliva or water. mdpi.commdpi.com This approach fails to replicate the complex and dynamic nature of the oral cavity, which includes variable salivary flow, mechanical forces from mastication and speech, temperature fluctuations, and interactions with a diverse microbiome. This limitation represents a critical research gap.

To address this, researchers are developing novel in vitro models that better simulate oral dynamics:

Bioreactor Systems: Advanced bioreactors can maintain 3D humanized gingival tissue models and patient-derived microbiomes for extended periods. lifelinecelltech.com These systems mimic salivary flow, shear stress, and even oral hygiene routines, providing a physiologically relevant environment to study the long-term interaction between the material and the oral environment. lifelinecelltech.comnih.gov

Dynamic Flow Models: The CDC biofilm reactor and other flow cell systems are used to cultivate oral biofilms on surfaces like hydroxyapatite (mimicking teeth) under controlled nutrient flow and shear conditions. oup.comnih.gov Adapting these models could allow for the study of how biofilm formation on the surface of this compound influences its degradation and surface properties.

Mechanical Loading Simulators: In vitro models designed to test the retentive forces of dentures apply cyclic and tensile loads to simulate the forces experienced during function. researchgate.netabstractarchives.com Integrating such mechanical challenges into degradation studies would provide a more accurate assessment of the material's durability and clinical lifespan. nih.gov

The development and adoption of these dynamic models are essential for generating in vitro data that more accurately correlates with in vivo performance, allowing for a better understanding of how this compound behaves under realistic functional stresses.

Exploration of Bio-Inspired and Sustainable Formulation Strategies (In Vitro)

The current formulation of this compound relies on petroleum-based acrylic polymers and phthalate plasticizers. There is a significant opportunity to explore more sustainable and bio-inspired alternatives, a research direction that is still in its infancy for tissue conditioners.

Sustainable Formulation Strategies: A major focus is the replacement of traditional phthalate plasticizers due to health and environmental concerns. plastemart.com In vitro research is actively exploring "green" or bio-based plasticizers, which are derived from renewable sources and exhibit lower toxicity. chemindigest.com Promising alternatives for medical polymers include:

Citrates: Derived from citric acid, these are biodegradable and have a strong safety profile. chemindigest.comchempoint.com

Epoxidized Soybean Oil (ESBO): A commonly used bio-plasticizer manufactured from soybean oil. plastemart.com

Dioctyl Terephthalate (DOTP): A non-phthalate plasticizer with an excellent toxicological profile and low migration characteristics, making it suitable for medical devices. nbinno.com

In vitro studies are necessary to evaluate how these alternative plasticizers affect the mechanical properties, longevity, and biocompatibility of an acrylic-based liner. mdpi.com

Bio-Inspired Strategies: Nature provides numerous examples of soft, resilient, and adhesive materials that can inform next-generation designs. bohrium.com Research into bio-inspired hydrogels offers a promising avenue. nih.gov These materials, which have a high water content similar to natural soft tissues, can be engineered to possess properties like self-healing and tunable mechanical strength. nih.govfrontiersin.org Formulations combining natural polymers (like alginate or chitosan) with synthetic polymers could create scaffolds that better mimic the native extracellular matrix, potentially improving tissue integration and therapeutic outcomes. nih.gov Future in vitro studies should focus on creating and characterizing novel bio-inspired hydrogel formulations as potential replacements for traditional acrylic tissue conditioners.

Q & A

How to select appropriate questionnaires for assessing Coe Comfort in product design studies?

Methodological Answer: The selection should be guided by the Preferred Comfort Questionnaires (PCQ) framework, which categorizes tools based on:

- Design phase (conceptualization, prototyping, testing, post-launch evaluation).

- Application field (e.g., ergonomic seating, wearable devices).

- Practical constraints (time per response, need for participant training).

For example, Questionnaire 7 (Simple Comfort Score) is ideal for time-sensitive studies requiring minimal training, while Questionnaire 5 (Green-Red Body Map) is suited for detailed discomfort localization .

Q. What experimental designs are effective for measuring this compound in longitudinal studies?

Methodological Answer: Use repeated-measures designs with mixed-methods data collection :

- Subjective metrics : Deploy PCQ-recommended questionnaires like the Shoe Microclimate Evaluation for dynamic comfort tracking .

- Objective metrics : Pair with physiological sensors (e.g., pressure sensors in footwear) to correlate self-reported comfort with physical data. Ensure questionnaires are administered at consistent intervals to track temporal changes .

Q. How to integrate subjective comfort data with objective biomechanical measurements?

Methodological Answer: Adopt a triangulation framework :

Synchronize data streams : Use timestamps to align questionnaire responses (e.g., Auditory Comfort Scale) with sensor data (e.g., noise levels in headphones).

Statistical analysis : Apply regression models to identify predictors of discomfort. For instance, in seating studies, pressure distribution maps often correlate with subjective ratings from the ESI Virtual Seat Solutions questionnaire .

Advanced Research Questions

Q. How to resolve contradictions between subjective comfort ratings and objective data?

Methodological Answer:

- Root-cause analysis : Investigate mismatches using SAGAT (Situation Awareness Global Assessment Technique) to assess situational factors (e.g., environmental noise) that may bias subjective responses .

- Cross-validation : Compare results across multiple questionnaires (e.g., Kano Model for latent needs vs. Multifactorial Clothing Comfort Assessment for explicit feedback) .

- Expert review : Engage domain specialists to interpret discrepancies, as recommended in ISO 15251 guidelines for indoor environment studies .

Q. What methodologies ensure cross-cultural validity in this compound research?

Methodological Answer:

- Translation protocols : Follow Greco et al.’s guidelines: Translate questionnaires using bilingual experts familiar with the study’s intent, then back-translate and validate with local populations .

- Cultural adaptation : Modify scales (e.g., Likert vs. visual analog) to align with regional response biases. For example, linear scales may underperform in cultures favoring categorical responses .

Q. How to design experiments for assessing this compound in emerging technologies (e.g., VR/AR interfaces)?

Methodological Answer:

- Hybrid protocols : Combine PAM Comfort questionnaires (validated for virtual environments) with gaze-tracking data to quantify visual fatigue .

- Iterative testing : Use agile design phases, where feedback from the Simple Comfort Score informs rapid prototype refinements .

Data Analysis and Reporting

Q. What statistical methods are robust for analyzing ordinal comfort data?

Methodological Answer:

- Non-parametric tests : Use Wilcoxon signed-rank for paired longitudinal data or Kruskal-Wallis for multi-group comparisons.

- Factor analysis : Reduce dimensionality in multifactorial tools like the Multifactorial Clothing Comfort Assessment to identify latent variables (e.g., thermal vs. tactile discomfort) .

How to address low response consistency in comfort questionnaires?

Methodological Answer:

- Pilot testing : Pre-test tools with a small cohort to refine ambiguous items. For instance, the Green-Red Body Map may require visual aids to improve clarity .

- Internal validation : Calculate Cronbach’s alpha for multi-item scales; discard questions with α < 0.7 .

Tables for Reference

Table 1: PCQ-Recommended Questionnaires by Design Phase

| Design Phase | Preferred Tool | Key Criteria Met |

|---|---|---|

| Conceptualization | Kano Model | Identifies latent needs |

| Prototyping | ESI Virtual Seat Solutions | High resolution for iterative design |

| Post-launch | Simple Comfort Score | Rapid deployment, low training |

| Source: Adapted from ICC 2019 Workshop |

Q. Table 2: Methods for Cross-Cultural Comfort Studies

| Method | Application Example | Evidence Source |

|---|---|---|

| Back-translation | Validating Shoe Microclimate Evaluation in Asia | |

| Scale adaptation | Replacing Likert with pictorial scales in rural populations |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.